
Ethyl laurylphosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl laurylphosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound is part of the broader class of phosphoramidates, which are known for their stable phosphoryl bond (P=O) and their significant roles in various biological and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl laurylphosphoramidate can be achieved through several methods, including:
Salt Elimination: This method involves the reaction of a phosphoramidate precursor with a suitable base to eliminate a salt byproduct.
Oxidative Cross-Coupling: This method uses iodine-mediated oxidative cross-coupling to form the P-N bond, eliminating the need for toxic halogenating agents.
Azide Reduction: This involves the reduction of azides to form the desired phosphoramidate.
Hydrophosphinylation: This method involves the addition of a phosphine to an unsaturated substrate.
Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction: This method involves the reaction of a phosphoramidate with an aldehyde and a dienophile.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the oxidative cross-coupling method due to its efficiency and the use of inexpensive oxidants without additives .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl laurylphosphoramidate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may yield phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl laurylphosphoramidate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Plays a role in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl laurylphosphoramidate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by forming stable phosphoryl bonds with target molecules, thereby altering their structure and function. This interaction can affect various biological processes, including enzyme activity, energy transfer, and genetic material synthesis .
Vergleich Mit ähnlichen Verbindungen
Ethyl laurylphosphoramidate can be compared with other similar compounds, such as:
Nucleoside Phosphoramidites: These compounds are used in the synthesis of oligonucleotides and have similar P-N bonds.
Phosphoarginine and Phosphocreatine: These are biologically active molecules with similar phosphoryl bonds.
Uniqueness: this compound is unique due to its specific structure and the presence of the lauryl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in industrial and biological contexts .
Eigenschaften
CAS-Nummer |
7408-27-7 |
|---|---|
Molekularformel |
C14H32NO3P |
Molekulargewicht |
293.38 g/mol |
IUPAC-Name |
N-dodecyl-ethoxyphosphonamidic acid |
InChI |
InChI=1S/C14H32NO3P/c1-3-5-6-7-8-9-10-11-12-13-14-15-19(16,17)18-4-2/h3-14H2,1-2H3,(H2,15,16,17) |
InChI-Schlüssel |
LRDSXKIWPDZNIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNP(=O)(O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12803775.png)

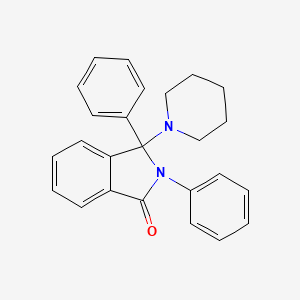
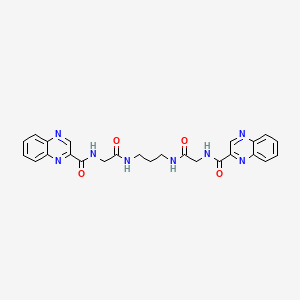
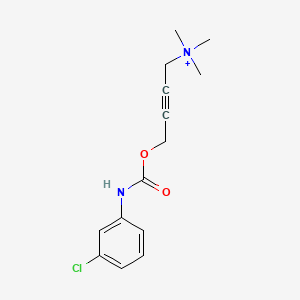
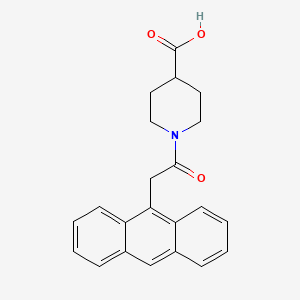
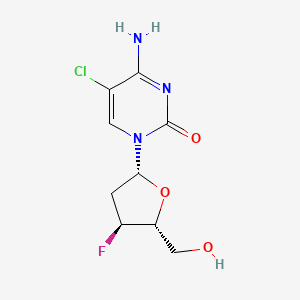


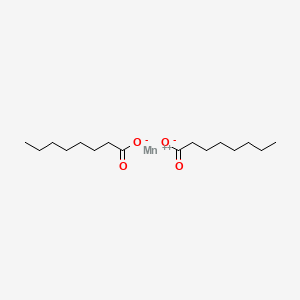
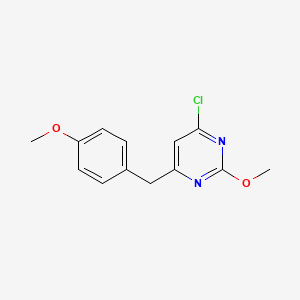
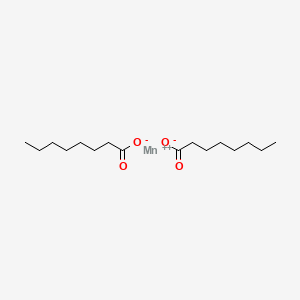
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12803855.png)
